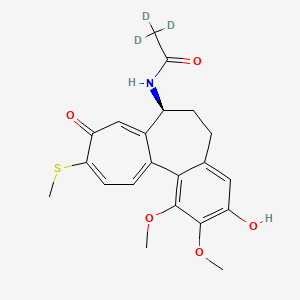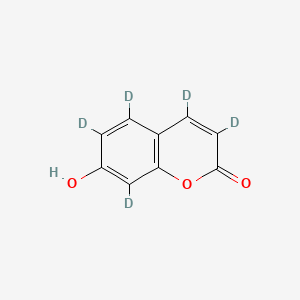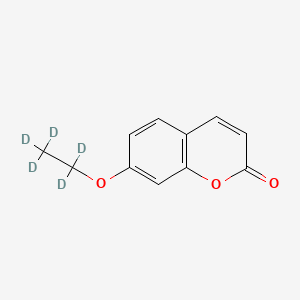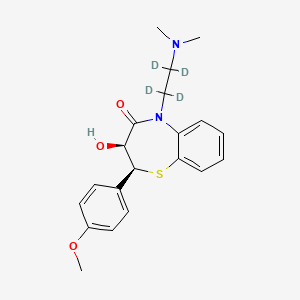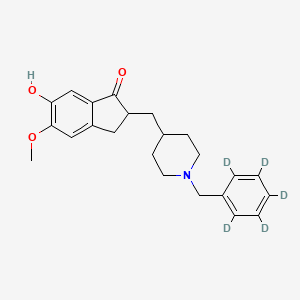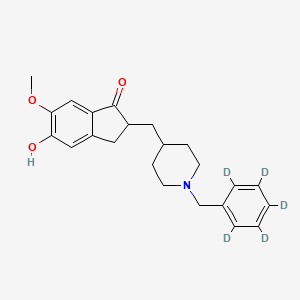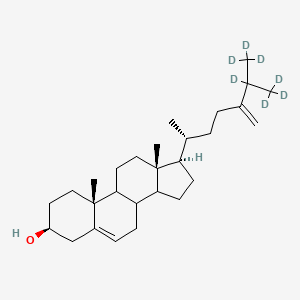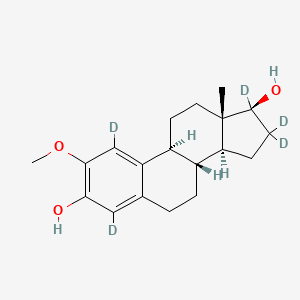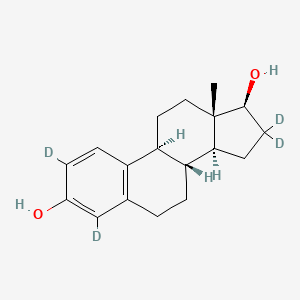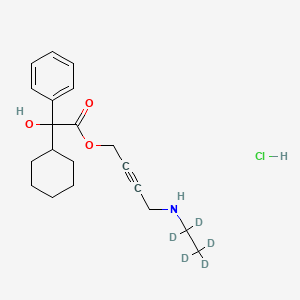
4-(1,1,2,2,2-Pentadeuterioethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride
Overview
Description
This compound, also known as N-Desethyl Oxybutynin-d5 (hydrochloride), has the molecular formula C20H28ClNO3 . It is a derivative of Desethyl Oxybutynin Labeled d5 . The compound has a molecular weight of 370.9 g/mol .
Molecular Structure Analysis
The InChI representation of the compound isInChI=1S/C20H27NO3.ClH/c1-2-21-15-9-10-16-24-19(22)20(23,17-11-5-3-6-12-17)18-13-7-4-8-14-18;/h3,5-6,11-12,18,21,23H,2,4,7-8,13-16H2,1H3;1H/i1D3,2D2; . The Canonical SMILES representation is CCNCC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl . Physical And Chemical Properties Analysis
The compound has a molecular weight of 370.9 g/mol . It has 3 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 7 rotatable bonds . The exact mass of the compound is 370.2071552 g/mol .Scientific Research Applications
Synthesis and Structure-Activity Relationships
A study by Take et al. (1992) involved synthesizing a series of N-(4-amino-2-butynyl)acetamides, including compounds closely related to the specified chemical, to explore their inhibitory activity on detrusor contraction. This research contributes to understanding the structure-activity relationships of similar compounds in medicinal chemistry (Take et al., 1992).
Stereoselective Synthesis
Ariza et al. (2006) described the use of 1-phenylprop-2-ynyl acetate, a structurally similar compound, in stereoselective synthesis processes. This work illustrates the application of such compounds in the construction of complex chemical structures (Ariza et al., 2006).
Photogeneration and Reactivity Studies
Protti et al. (2004) explored the photochemistry of certain aromatic halides, leading to compounds related to the specified chemical. Their work demonstrates the potential of these compounds in photochemical reactions (Protti et al., 2004).
Synthesis of Related Compounds
Various studies have focused on synthesizing related compounds. For instance, Bi (1996) worked on the synthesis of oxybutynin hydrochloride, a compound with structural similarities, highlighting the synthetic pathways and methodologies involved in producing such chemicals (Bi, 1996).
Antibacterial Activity Studies
Behrami (2014) reported on the synthesis of new derivatives from related compounds and tested their antibacterial activity. This showcases the potential application of such compounds in developing new antibacterial agents (Behrami, 2014).
Antimycobacterial Screening
Tengler et al. (2013) prepared and characterized a series of compounds similar to the specified chemical and conducted primary in vitro screening against mycobacterial species, pointing towards their potential use in antimycobacterial applications (Tengler et al., 2013).
Kinetics and Mechanism Studies
Roy (1995) investigated the kinetics and degradation mechanism of cyclopentolate hydrochloride, a compound related to the specified chemical. This type of research provides insights into the stability and degradation pathways of similar compounds (Roy, 1995).
properties
IUPAC Name |
4-(1,1,2,2,2-pentadeuterioethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3.ClH/c1-2-21-15-9-10-16-24-19(22)20(23,17-11-5-3-6-12-17)18-13-7-4-8-14-18;/h3,5-6,11-12,18,21,23H,2,4,7-8,13-16H2,1H3;1H/i1D3,2D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWCYTSHCYXHGW-LUIAAVAXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])NCC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670096 | |
| Record name | 4-[(~2~H_5_)Ethylamino]but-2-yn-1-yl cyclohexyl(hydroxy)phenylacetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,1,2,2,2-Pentadeuterioethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride | |
CAS RN |
1173147-63-1 | |
| Record name | 4-[(~2~H_5_)Ethylamino]but-2-yn-1-yl cyclohexyl(hydroxy)phenylacetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



